molecular formula C24H28O2 B063655 贝沙罗汀 CAS No. 166175-31-1

贝沙罗汀

货号 B063655
CAS 编号: 166175-31-1
分子量: 348.5 g/mol
InChI 键: NAVMQTYZDKMPEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bexarotene belongs to the group of medicines known as retinoids . It is used to treat a certain type of cancer called cutaneous T-cell lymphoma . It works by interfering with the growth of the cancerous cells . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Bexarotene was synthesized from 2,5-dichloro-2,5-dimethylhexane (2) via Friedel-Crafts alkylation with toluene and acylation with methyl 4-chlorocarbonylbenzoate to give methyl 4- [ (5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)carbonyl]benzoate, which was subjected to Wittig reaction with methyltriphenylphosphonium bromide under microwave irradiation and hydrolysis with an overall yield of about 64% (based on compound 2) .


Molecular Structure Analysis

Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes . Its molecular formula is C24H28O2 . The molecular weight of Bexarotene is 348.5 g/mol .


Chemical Reactions Analysis

Bexarotene selectively binds with and activates retinoid X receptor subtypes . There are three subtypes in total: RXR α, RXR β, RXR γ . The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL .


Physical And Chemical Properties Analysis

Bexarotene is a selective retinoid X receptor agonist of utmost clinical importance . Poor aqueous solubility and low bioavailability are challenges in developing an appropriate formulation of this drug .

科学研究应用

  1. 肿瘤学应用: 贝沙罗汀在癌症,特别是 T 细胞淋巴瘤的治疗中显示出潜力,其作用机制一直是研究的课题。由于其降低网络兴奋性的能力,它被发现对阿尔茨海默病和癫痫模型有效(Bomben 等人,2014 年)。此外,贝沙罗汀因其在具有遗传改变的小鼠模型中预防肺癌的作用而受到研究,展示了其抑制肿瘤生长和进展的能力(Wang 等人,2006 年)

  2. 神经系统疾病: 贝沙罗汀因其对脑损伤和疾病的潜在影响而受到研究。对小鼠创伤性脑损伤的研究表明,贝沙罗汀治疗可以导致更好的功能恢复(Zhong 等人,2017 年)。它似乎还对阿尔茨海默病模型中与认知表现和 Aβ 清除相关的基因表达产生影响(Lefterov 等人,2015 年)

  3. 皮肤病学: 在皮肤病学领域,贝沙罗汀专门用于治疗皮肤 T 细胞淋巴瘤。其疗效和相关副作用(如高甘油三酯血症和甲状腺功能减退)已得到广泛研究(Assaf 等人,2006 年)。此外,它对皮肤 T 细胞淋巴瘤中肿瘤相关巨噬细胞的影响进一步阐明了其免疫调节作用(Tanita 等人,2019 年)

  4. 代谢作用: 已经观察到该药物对代谢的影响,特别是在甘油三酯和胆固醇调节方面。贝沙罗汀通过肝脏中的 RXR/LXR 异二聚体调节甘油三酯代谢(Lalloyer 等人,2009 年),它还对胆固醇稳态和动脉粥样硬化进展有影响(Lalloyer 等人,2006 年)

  5. 药物开发: 药学科学的研究重点是提高贝沙罗汀的生物利用度和递送。研究探索了贝沙罗汀纳米晶体以改善溶解和吸收(Li 等人,2016 年),以及共晶体的开发以改善其药代动力学和组织分布(Ren 等人,2020 年)

  6. 毒性和副作用: 对贝沙罗汀毒性的研究,例如其致畸性和对胎儿转移的影响,对于了解其安全性至关重要(Takamura 等人,2022 年)

  7. 化学性质和合成: 对贝沙罗汀的化学性质和合成的研究,包括为 PET 成像创建碳-11 标记的贝沙罗汀,扩展了其在医学成像和药物开发中的应用(Rotstein 等人,2014 年)

安全和危害

Bexarotene can harm an unborn baby or cause birth defects if the mother or the father is using bexarotene . Both men and women using bexarotene should use effective birth control to prevent pregnancy, beginning 1 month before starting and continuing until at least 1 month after stopping treatment . Stop using this medicine and tell your doctor right away if you stop using birth control, if you miss a menstrual period, or if a pregnancy occurs while either the mother or the father is using bexarotene .

属性

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bexarotene

Color/Form

Off-white to white powder

CAS RN

153559-49-0
Record name Bexarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bexarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bexarotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bexarotene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bexarotene
Reactant of Route 3
Reactant of Route 3
Bexarotene
Reactant of Route 4
Reactant of Route 4
Bexarotene
Reactant of Route 5
Bexarotene
Reactant of Route 6
Reactant of Route 6
Bexarotene

Citations

For This Compound
14,000
Citations
MN Lowe, GL Plosker - American journal of clinical dermatology, 2000 - Springer
… The pharmacokinetic properties of bexarotene were evaluated in a phase I … bexarotene 5 to 400 mg/m 2 /day. Marked inter- and intrapatient variation was noted in plasma bexarotene …
Number of citations: 78 link.springer.com
LT Farol, KB Hymes - Expert review of anticancer therapy, 2004 - Taylor & Francis
Bexarotene (Targretin ® , Ligand Pharmaceuticals Inc.) is a synthetic retinoid analog with specific affinity for the retinoid X receptor and belongs to a group of compounds called …
Number of citations: 139 www.tandfonline.com
R Gniadecki, C Assaf, M Bagot… - British Journal of …, 2007 - academic.oup.com
… As bexarotene may take time to achieve a maximum response, this algorithm recommends … therapies with bexarotene are discussed. We conclude that bexarotene is effective in the …
Number of citations: 188 academic.oup.com
R Talpur, S Ward, N Apisarnthanarax… - Journal of the American …, 2002 - Elsevier
… this analysis if they received at least one dose of bexarotene. Patients were either enrolled in one of two separate clinical trials of bexarotene11, 12 or were treated after Food and Drug …
Number of citations: 209 www.sciencedirect.com
L Qu, X Tang - Cancer chemotherapy and pharmacology, 2010 - Springer
… In addition, in solid tumors, bexarotene has shown particular promise in the … bexarotene for the treatment of cancer as summarized in Table 1. In this review, we describe that bexarotene …
Number of citations: 79 link.springer.com
JL Cummings, K Zhong, JW Kinney, C Heaney… - Alzheimer's research & …, 2016 - Springer
… of bexarotene as a repurposed therapy for AD is warranted [21]. Off-label use of bexarotene in AD based on results in Tg animal systems is controversial because bexarotene is known …
Number of citations: 155 link.springer.com
M Duvic, K Hymes, P Heald, D Breneman… - Journal of clinical …, 2001 - researchgate.net
… of 300 mg/m2/d oral bexarotene and 38 started at more than 300 … : Bexarotene is the first in a novel class of pharmacologic agents, the RXR-selective retinoids, or rexinoids. Bexarotene …
Number of citations: 766 www.researchgate.net
B Tousi - Neuropsychiatric disease and treatment, 2015 - Taylor & Francis
… discussion about bexarotene, as well as a number of follow-up studies. Bexarotene is a … This review discusses these studies and the emerging role of bexarotene in the clinical field …
Number of citations: 65 www.tandfonline.com
…, SD Reich, Worldwide Bexarotene Study Group - Journal of the American …, 2003 - Elsevier
OBJECTIVES: We sought to determine the safety and efficacy of topical bexarotene (Targretin; Ligand Pharmaceuticals, La Jolla, Calif) gel 1% in patients with refractory or persistent …
Number of citations: 165 www.sciencedirect.com
JWA Smit, MPM Stokkel, AM Pereira… - The Journal of …, 2007 - academic.oup.com
… Objective: Therapy with the retinoid X receptor agonist bexarotene is associated with hypothyroidism caused by decreased pituitary TSH secretion. To evaluate the effects of bexarotene …
Number of citations: 67 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。